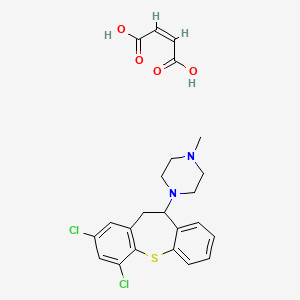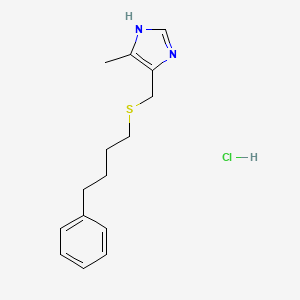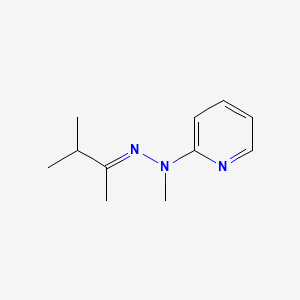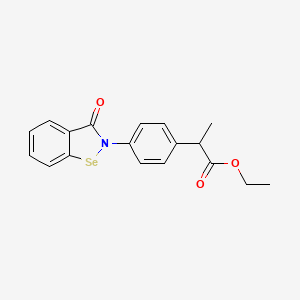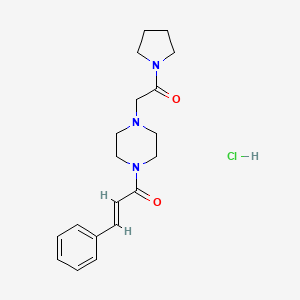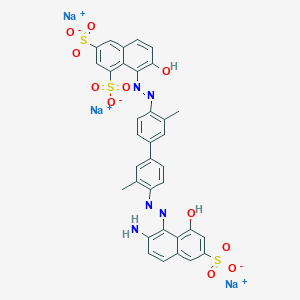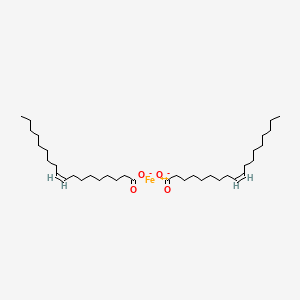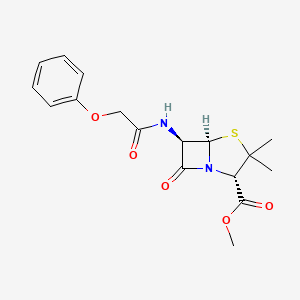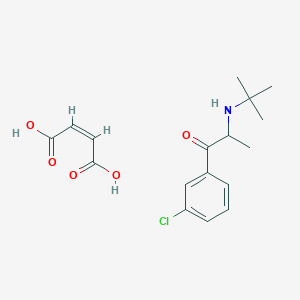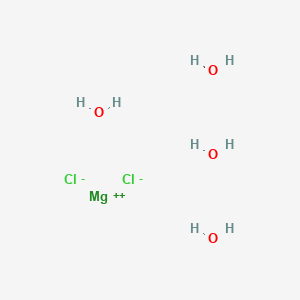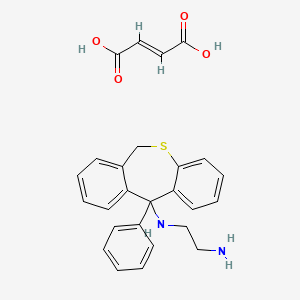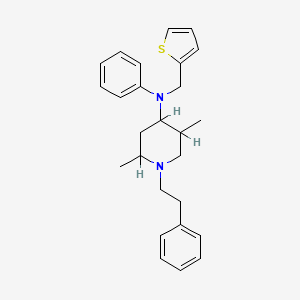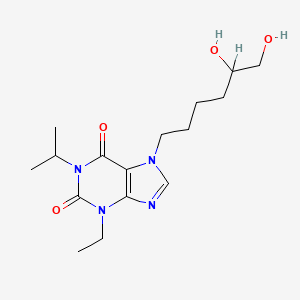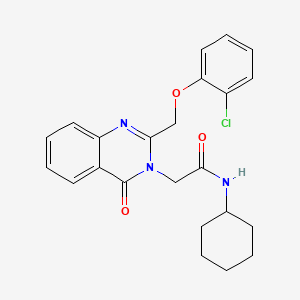
3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo- is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo- typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorophenoxyacetic acid with cyclohexylamine to form an intermediate, which is then cyclized to produce the quinazoline ring . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions
3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines .
科学研究应用
3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as an anticancer agent and for its anti-inflammatory properties.
Industry: It can be used in the development of new materials and chemical processes
作用机制
The mechanism of action of 3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo- involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating cellular pathways and exerting its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting tumor growth and reducing inflammation .
相似化合物的比较
Similar Compounds
Quinazolin-4(3H)-one derivatives: These compounds share a similar core structure and exhibit various biological activities.
2-Phenoxymethylquinazoline derivatives: These compounds have similar substituents and are used in medicinal chemistry
Uniqueness
What sets 3(4H)-Quinazolineacetamide, 2-((2-chlorophenoxy)methyl)-N-cyclohexyl-4-oxo- apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity.
属性
CAS 编号 |
85063-15-6 |
|---|---|
分子式 |
C23H24ClN3O3 |
分子量 |
425.9 g/mol |
IUPAC 名称 |
2-[2-[(2-chlorophenoxy)methyl]-4-oxoquinazolin-3-yl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C23H24ClN3O3/c24-18-11-5-7-13-20(18)30-15-21-26-19-12-6-4-10-17(19)23(29)27(21)14-22(28)25-16-8-2-1-3-9-16/h4-7,10-13,16H,1-3,8-9,14-15H2,(H,25,28) |
InChI 键 |
MQHLPMREFUIAFH-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC(=O)CN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


